3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound “3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a novel triazole-pyrimidine hybrid . Triazole compounds, including this one, are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, including the one , were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the use of various techniques and methods .Molecular Structure Analysis
Triazole compounds, such as the one you’re interested in, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The specific molecular structure of this compound would require more detailed analysis, possibly involving techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions would depend on the specific methods used in the synthesis process .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. Some basic optical, electrochemical, and semiconductor properties of similar compounds have been studied .Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound is part of a study focused on synthesizing new 1,2,4-Triazole derivatives and evaluating their antimicrobial activities. Some of these derivatives, including the mentioned compound, showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticonvulsant Activity
Another area of research involves its use in the synthesis of anticonvulsant drugs. A study explored the synthesis and testing of various 1,2,4-triazolo[4,3-a] pyrazines, including derivatives of this compound, for their anticonvulsant activity against electroshock-induced seizures in rats (Kelley et al., 1995).
Anticancer and Antimicrobial Activity
The compound is also part of a study focusing on the synthesis of new triazino and triazolo[4,3-e]purine derivatives, which were tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some of these compounds, including derivatives of the mentioned compound, exhibited significant activities in these areas (Ashour et al., 2012).
Antidepressant and Antipsychotic Potential
Research has also been conducted on arylpiperazine derivatives of 8-alkoxy-purine-2,6-dione and dihydro[1,3]oxazolo[2,3-f]purinedione, targeting serotonin and dopamine receptors. These studies aim to develop potential antidepressants and antipsychotics, with some compounds showing promising results (Chłoń-Rzepa et al., 2015).
Purine Isosteres in Drug Design
Another aspect of research involves using purine isosteres, including 1,3,5-triazine-based analogues of purine, in drug design and development. This approach has led to significant advances in medicinal chemistry, particularly in developing inhibitors of various enzymes and receptors (Lim & Dolzhenko, 2014).
Mechanism of Action
Target of action
Triazolo-pyrazine derivatives have been found to interact with a variety of enzymes and receptors, making them versatile in their biological activities .
Mode of action
The interaction of these compounds with their targets can lead to changes in cellular processes. The specific mode of action would depend on the exact structure of the compound and its target .
Biochemical pathways
These compounds can affect various biochemical pathways depending on their specific targets. They have been found to have antimicrobial, antioxidant, and antiviral potential .
Pharmacokinetics
The ADME properties of these compounds can vary widely and would depend on their specific chemical structure. Factors such as solubility, stability, and metabolic degradation would play a role in their bioavailability .
Result of action
The molecular and cellular effects of these compounds can include inhibition of cell growth, induction of apoptosis, and disruption of normal cellular functions .
Action environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of these compounds .
Future Directions
The future research directions for this compound could include further exploration of its neuroprotective and anti-inflammatory properties . There may also be potential for developing new methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be useful for the discovery of new drug candidates .
Properties
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-13-6-4-5-7-15(13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)14-8-10-16(31-3)11-9-14/h4-11H,12H2,1-3H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOMGSQNGESPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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